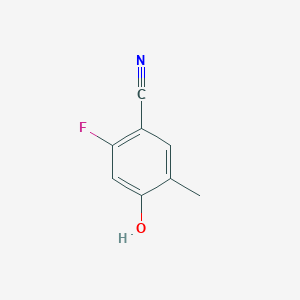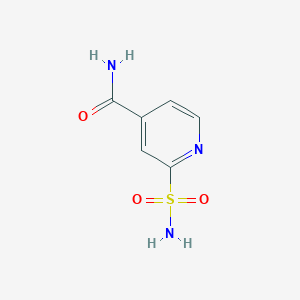
2-Sulfamoylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfamoylpyridine-4-carboxamide is a chemical compound with the molecular formula C₆H₇N₃O₃S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfamoylpyridine-4-carboxamide typically involves the reaction of pyridine derivatives with sulfonamide groups. One common method includes the amidation of pyridine-4-carboxylic acid with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Sulfamoylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Sulfamoylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in treating tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Sulfamoylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the treatment of tuberculosis, the compound acts as a prodrug that is activated intracellularly by the hydrolytic action of enzymes such as AmiC. This activation releases the active moiety, pyridine-2-carboxylic acid, which inhibits the growth of Mycobacterium tuberculosis by inducing autophagy and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxamide: Shares the pyridine core but lacks the sulfonamide group.
Indole-2-carboxamide: Contains an indole ring instead of a pyridine ring.
Benzamide derivatives: Similar amide functional group but different aromatic ring structure
Uniqueness
2-Sulfamoylpyridine-4-carboxamide is unique due to its combination of a pyridine ring with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C6H7N3O3S |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-sulfamoylpyridine-4-carboxamide |
InChI |
InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-9-5(3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12) |
InChI Key |
JJMBXSVLOPTMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



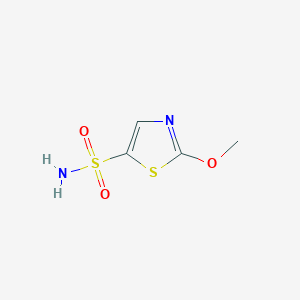
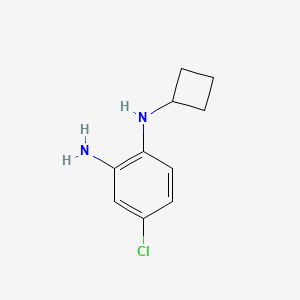

amine](/img/structure/B13270964.png)
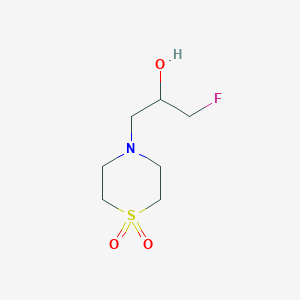

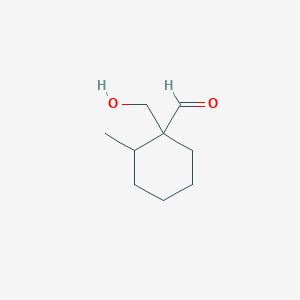
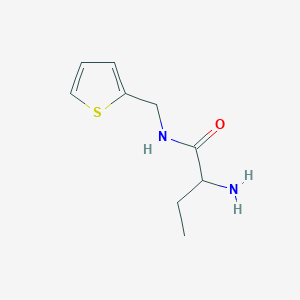
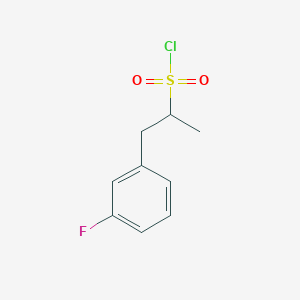
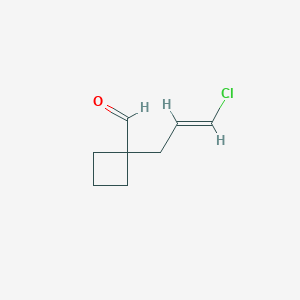
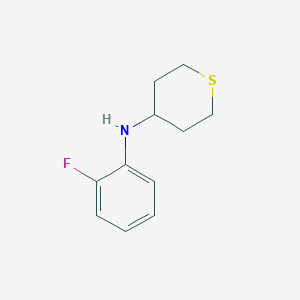
![(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13271016.png)
